N-(3-fluorophenyl)-2-sulfanylacetamide

Description

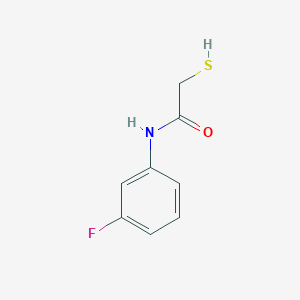

N-(3-fluorophenyl)-2-sulfanylacetamide is a fluorinated acetamide derivative characterized by a sulfur-containing mercapto (-SH) group at the C2 position of the acetamide backbone and a 3-fluorophenyl substituent on the nitrogen atom. This compound is of interest due to its structural versatility, which allows for diverse biological interactions.

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNOS/c9-6-2-1-3-7(4-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAUUPBJUKQFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-sulfanylacetamide typically involves the reaction of 3-fluoroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 3-fluoroaniline attacks the carbonyl carbon of 2-chloroacetyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-sulfanylacetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluorophenyl)-2-sulfanylacetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to active sites of enzymes, blocking their activity and resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence biological activity and physicochemical properties.

- The furan-triazole moiety may enhance π-π stacking interactions with biological targets compared to simpler acetamide derivatives .

- The triazole-furan system may confer stability against metabolic degradation .

Heterocyclic Modifications

The incorporation of heterocycles into the acetamide scaffold diversifies biological activity:

Alkyl and Aromatic Chain Effects

Key Data Table: Structural and Functional Comparisons

Research Implications

- Positional Isomerism : Fluorine at the 3-position (target compound) vs. 2- or 4-positions (analogs) modulates electronic effects and target selectivity.

- Heterocycle Impact : Thiadiazole and triazole rings enhance cytotoxic or stabilizing properties but may complicate synthesis.

- Lipophilicity vs. Solubility : Chlorine or alkyl chains improve bioavailability but require balancing with polar groups (e.g., sulfanyl) to maintain solubility.

Biological Activity

N-(3-fluorophenyl)-2-sulfanylacetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves straightforward organic reactions that allow for the formation of the sulfanyl group and the incorporation of the 3-fluorophenyl moiety. The compound can undergo various chemical transformations, such as oxidation to form sulfoxides or sulfones, and substitution reactions that modify its aromatic rings.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, in vitro assays have demonstrated its cytotoxic effects against several cancer cell lines, indicating a promising role in cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in critical biological pathways:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, blocking their activity and leading to antimicrobial or anticancer effects.

- Receptor Modulation : It has been suggested that this compound could act as a partial agonist for certain receptors involved in metabolic regulation .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM for breast cancer cells. This suggests that the compound has potent anticancer activity and warrants further investigation into its mechanisms and potential therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against a panel of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating effective antimicrobial properties. These findings support its potential use in treating bacterial infections.

Data Summary

| Property | Value |

|---|---|

| IC50 (Cancer Cells) | ~5 µM |

| MIC (Bacterial Strains) | 8 - 32 µg/mL |

| Chemical Transformations | Oxidation to sulfoxides/sulfones |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.